2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].
In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.
SEM-Cl offers several advantages over other hydroxyl protecting groups:
SEM-Cl finds applications in various areas of scientific research, including:
2-(Trimethylsilyl)ethoxymethyl chloride is a chemical compound with the molecular formula CHClOSi and a molecular weight of 166.72 g/mol. It is classified as a colorless liquid with a density of 0.94 g/mL and has a boiling point ranging from 57.0°C to 59.0°C under reduced pressure (8.0 mmHg). This compound is known for its ability to act as a protecting group in organic synthesis, particularly in the modification of alcohols and other functional groups .
SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].
The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride can be achieved through several methods:
2-(Trimethylsilyl)ethoxymethyl chloride is utilized in various applications:
Several compounds share structural similarities with 2-(Trimethylsilyl)ethoxymethyl chloride, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | CHClSi | Used primarily for silanization reactions |
Ethyltrimethoxysilane | CHOSi | Acts as a coupling agent in surface modifications |
2-(Methoxyethoxy)trimethylsilane | CHOSi | Contains methoxy groups that enhance solubility |
The uniqueness of 2-(Trimethylsilyl)ethoxymethyl chloride lies in its specific combination of trimethylsilyl and ethoxymethyl functionalities, which allows it to serve effectively as a protecting group while also being reactive enough for subsequent transformations .
Flammable;Corrosive